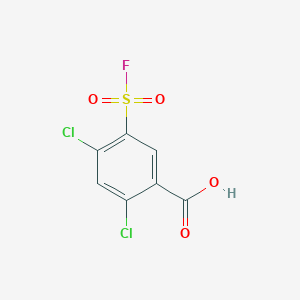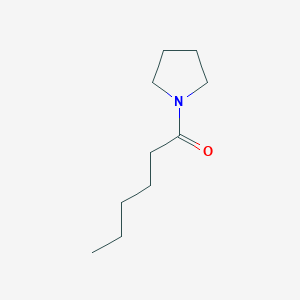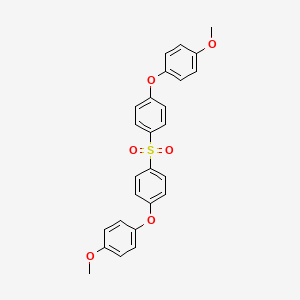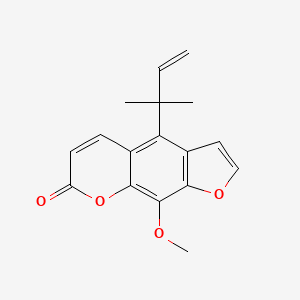
2-ACETYLNAPHTHALEN-1-YL ACETATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ACETYLNAPHTHALEN-1-YL ACETATE: is an organic compound with the molecular formula C14H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains an acetyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETYLNAPHTHALEN-1-YL ACETATE typically involves the acetylation of 2-naphthol. The reaction can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Acetic acid or a similar solvent
Catalyst: Sulfuric acid or phosphoric acid
The reaction proceeds through the formation of an intermediate, which then undergoes acetylation to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-ACETYLNAPHTHALEN-1-YL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: 1-(1-Hydroxy-2-naphthalenyl)ethanone
Substitution: Various substituted naphthalenes depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-ACETYLNAPHTHALEN-1-YL ACETATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-ACETYLNAPHTHALEN-1-YL ACETATE involves its interaction with various molecular targets. The acetyl group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical reactions. The naphthalene ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-ACETYLNAPHTHALEN-1-YL ACETATE can be compared with other similar compounds such as:
1-Acetylnaphthalene: Similar structure but lacks the acetyloxy group.
2-Acetylnaphthalene: Acetyl group attached at a different position on the naphthalene ring.
1-(1-Hydroxy-2-naphthalenyl)ethanone: Hydroxy group instead of the acetyloxy group.
The presence of the acetyloxy group in this compound imparts unique chemical properties, making it more reactive in certain types of reactions and potentially more biologically active.
Eigenschaften
CAS-Nummer |
35085-58-6 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
(2-acetylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C14H12O3/c1-9(15)12-8-7-11-5-3-4-6-13(11)14(12)17-10(2)16/h3-8H,1-2H3 |
InChI-Schlüssel |
JCMFEMFOKRPFKG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C |
Kanonische SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1E)-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B1655265.png)


![3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-benzo[1,4]oxazin-2-one](/img/structure/B1655269.png)
![4-Methyl-N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]benzamide](/img/structure/B1655272.png)
![3-[(4-Methoxycarbonylphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1655273.png)

![2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one](/img/structure/B1655275.png)

![2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655279.png)

![Spiro[4.4]nonan-2-one](/img/structure/B1655285.png)
